molecular formula C10H11NO B149963 4-Ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde CAS No. 136558-73-1

4-Ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde

Katalognummer: B149963
CAS-Nummer: 136558-73-1
Molekulargewicht: 161.2 g/mol
InChI-Schlüssel: OARHPMLAZCVXST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a pyrrole ring substituted with ethynyl, trimethyl, and carboxaldehyde groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The ethynyl, trimethyl, and carboxaldehyde groups are introduced through various substitution reactions. For instance, the ethynyl group can be added via a Sonogashira coupling reaction, while the carboxaldehyde group can be introduced through a Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxylic acid.

    Reduction: 3-Ethynyl-1,2,4-trimethylpyrrole-5-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethynyl group may also participate in reactions that modify the activity of enzymes or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-Ethynyl-1,2,4-trimethylpyrrole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    3-Ethynyl-1,2,4-trimethylpyrrole: Lacks the carboxaldehyde group.

Uniqueness

4-Ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde is unique due to the presence of both an ethynyl group and an aldehyde group on the pyrrole ring

Eigenschaften

CAS-Nummer

136558-73-1

Molekularformel

C10H11NO

Molekulargewicht

161.2 g/mol

IUPAC-Name

4-ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde

InChI

InChI=1S/C10H11NO/c1-5-9-7(2)10(6-12)11(4)8(9)3/h1,6H,2-4H3

InChI-Schlüssel

OARHPMLAZCVXST-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=C1C#C)C)C)C=O

Kanonische SMILES

CC1=C(N(C(=C1C#C)C)C)C=O

Synonyme

1H-Pyrrole-2-carboxaldehyde,4-ethynyl-1,3,5-trimethyl-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.